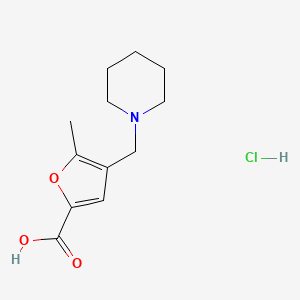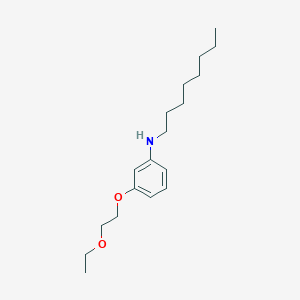
Ethyl 2-(benzylamino)-5-chloronicotinate
説明
Ethyl 2-(benzylamino)-5-chloronicotinate, also known as EBC, is an organochlorine compound that is widely used in scientific research. It is a colorless, water-soluble solid that is used as a reagent in organic synthesis and as a ligand in coordination chemistry. It is also used as a catalyst in certain reactions, such as the Heck reaction. In addition, EBC has been used in a number of biochemical and physiological studies, due to its ability to bind to certain proteins and enzymes.
科学的研究の応用
Aza-Michael Additions
This compound can be used in Aza-Michael additions, a type of organic reaction where an enolate is added to a α,β-unsaturated carbonyl compound. It involves the addition of benzylamine to α,β-unsaturated esters to prepare N-benzylated β-amino esters .
Green Chemistry
The compound can be used in solvent-free reactions, which represents a challenge for organic chemists, as it would help to optimize methodologies and contribute to the development of sustainable chemistry .
Organocatalysis
“Ethyl 2-(benzylamino)-5-chloronicotinate” can be used in organocatalysis, a sub-discipline of chemistry where small organic molecules are used as catalysts for chemical reactions .
Design and Synthesis of Multifunctional Compounds
This compound can be used in the design and synthesis of multifunctional compounds with expected activity against disease-modifying and symptomatic targets .
作用機序
Target of Action
Ethyl 2-(benzylamino)-5-chloronicotinate is a complex organic compoundIt is known that benzylamine derivatives, which are structurally similar to this compound, are often involved in interactions with various cellular targets . These targets can include enzymes, receptors, and other proteins, which play crucial roles in numerous biological processes.
Mode of Action
It can be inferred from related compounds that it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects . These interactions can lead to changes in the conformation or activity of the target molecules, thereby influencing cellular processes .
Biochemical Pathways
It is known that benzylamine derivatives can participate in various biochemical reactions . For instance, they can act as intermediates in the synthesis of other complex organic compounds . They may also be involved in enzymatic reactions, potentially affecting various metabolic pathways .
Pharmacokinetics
Similar compounds are often well-absorbed and can be distributed throughout the body, potentially crossing biological barriers such as the blood-brain barrier . Metabolism of such compounds typically involves enzymatic reactions, potentially leading to the formation of metabolites with different biological activities . Finally, these compounds and their metabolites can be excreted through various routes, including renal and biliary excretion .
Result of Action
It is known that benzylamine derivatives can have various biological activities, including antiviral, anti-inflammatory, and anticancer effects . These effects are likely the result of the compound’s interactions with its cellular targets, leading to changes in cellular processes and functions .
Action Environment
The action, efficacy, and stability of Ethyl 2-(benzylamino)-5-chloronicotinate can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the target cells or tissues . For instance, the compound’s stability and reactivity can be affected by the pH and temperature, potentially influencing its ability to interact with its targets . Additionally, the presence of other molecules can influence the compound’s distribution and metabolism, potentially affecting its bioavailability and efficacy .
特性
IUPAC Name |
ethyl 2-(benzylamino)-5-chloropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-2-20-15(19)13-8-12(16)10-18-14(13)17-9-11-6-4-3-5-7-11/h3-8,10H,2,9H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQAPNZUZCNZAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC(=C1)Cl)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701184907 | |
| Record name | Ethyl 5-chloro-2-[(phenylmethyl)amino]-3-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701184907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1186405-01-5 | |
| Record name | Ethyl 5-chloro-2-[(phenylmethyl)amino]-3-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1186405-01-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-chloro-2-[(phenylmethyl)amino]-3-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701184907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-(Hexyloxy)phenyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B1389352.png)
![2,3-Dichloro-N-[2-(2,6-dimethylphenoxy)propyl]-aniline](/img/structure/B1389354.png)
![N-[3-(2-Ethoxyethoxy)benzyl]-1-heptanamine](/img/structure/B1389356.png)
![3-Ethoxy-N-[2-(4-methoxyphenoxy)propyl]aniline](/img/structure/B1389357.png)
![N-[2-(2-Chlorophenoxy)propyl]-3-(3-phenylpropoxy)aniline](/img/structure/B1389358.png)
![N-{2-[2-(Sec-butyl)phenoxy]ethyl}-4-(2-cyclohexylethoxy)aniline](/img/structure/B1389360.png)
![2-Chloro-N-[2-(4-methylphenoxy)butyl]aniline](/img/structure/B1389361.png)


![2-Ethyl-6-methyl-N-[2-(3-methylphenoxy)propyl]-aniline](/img/structure/B1389367.png)

![N-[4-(Tert-butyl)benzyl]-4-(tetrahydro-2-furanylmethoxy)aniline](/img/structure/B1389370.png)
![N-{2-[4-(Tert-butyl)phenoxy]propyl}-4-chloroaniline](/img/structure/B1389372.png)
